

# A Technical Guide to the Early Research and Synthesis of Alexander Shulgin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | 4-HO-Met |           |
| Cat. No.:            | B129817  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal early research and synthetic methodologies of Dr. Alexander "Sasha" Shulgin, a pioneering figure in the field of psychoactive compounds. This document provides a detailed overview of his work on phenethylamines and tryptamines, focusing on the core requirements of quantitative data presentation, detailed experimental protocols, and the visualization of relevant biological pathways.

#### Introduction

Alexander Shulgin's meticulous and self-experimental approach to psychopharmacology has left an indelible mark on the scientific community. His two major works, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, serve as the primary sources for the wealth of information he generated.[1][2] These books are unique in their combination of autobiographical narrative and detailed laboratory instruction.[3][4] Shulgin's work was characterized by the systematic synthesis of novel compounds and the qualitative and quantitative evaluation of their effects, often on himself and a small group of fellow researchers. [5][6] This guide aims to distill the technical aspects of his early research for a scientific audience.

#### The Shulgin Rating Scale



A cornerstone of Shulgin's research methodology was the development of a simple yet effective scale for quantifying the subjective effects of psychoactive substances. The Shulgin Rating Scale provides a framework for reporting the intensity of an experience at a given dosage and time.[7][8]

| Rating           | Description                                                                                                                                                         |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MINUS (-)        | No effects observed.                                                                                                                                                |
| PLUS/MINUS (±)   | A threshold level of effect, suggesting the substance is active. If a higher dose produces a greater response, the ± was valid.                                     |
| PLUS ONE (+)     | The substance is certainly active. The chronology of effects can be determined, but the nature of the effects is not yet apparent.                                  |
| PLUS TWO (++)    | Both the chronology and the nature of the substance's action are unmistakably apparent.  The user can still choose to direct their attention away from the effects. |
| PLUS THREE (+++) | The effects of the substance are profound, and ignoring them is no longer an option. The user is fully engaged in the experience.                                   |
| PLUS FOUR (++++) | A rare, transcendent, or "peak" experience that is not necessarily dose-dependent and may not be repeatable.                                                        |

This scale, detailed in PiHKAL, allowed for a systematic, albeit subjective, comparison of the potency and nature of the vast number of compounds Shulgin synthesized.[9][10]

# Quantitative Data of Selected Phenethylamines and Tryptamines

The following tables summarize the quantitative data for a selection of notable phenethylamines and tryptamines synthesized and bioassayed by Alexander Shulgin. The data is primarily extracted from PiHKAL and TiHKAL.



**Phenethylamines** 

| Compound  | Chemical Name                                        | Dosage Range<br>(mg) | Duration (hours) |
|-----------|------------------------------------------------------|----------------------|------------------|
| 2C-B      | 2,5-Dimethoxy-4-<br>bromophenethylamine              | 12 - 24              | 4 - 8            |
| 2C-E      | 2,5-Dimethoxy-4-<br>ethylphenethylamine              | 10 - 25              | 8 - 12           |
| 2C-I      | 2,5-Dimethoxy-4-iodophenethylamine                   | 14 - 22              | 6 - 10           |
| 2C-T-2    | 2,5-Dimethoxy-4-<br>ethylthiophenethylami<br>ne      | 12 - 25              | 6 - 8            |
| 2C-T-7    | 2,5-Dimethoxy-4-(n)-<br>propylthiophenethyla<br>mine | 10 - 30              | 8 - 15           |
| DOM (STP) | 2,5-Dimethoxy-4-<br>methylamphetamine                | 3 - 10               | 14 - 20          |
| MDA       | 3,4-<br>Methylenedioxyamphe<br>tamine                | 80 - 160             | 8 - 12           |
| MDMA      | 3,4-<br>Methylenedioxymetha<br>mphetamine            | 80 - 160             | 4 - 6            |
| MDE       | 3,4-Methylenedioxy-<br>N-ethylamphetamine            | 100 - 200            | 3 - 5            |
| Mescaline | 3,4,5-<br>Trimethoxyphenethyla<br>mine               | 200 - 400            | 10 - 12          |

## **Tryptamines**



| Compound            | Chemical Name                                | Dosage Range<br>(mg) | Duration (hours) |
|---------------------|----------------------------------------------|----------------------|------------------|
| DMT                 | N,N-<br>Dimethyltryptamine                   | 60 - 100 (smoked)    | < 1              |
| DET                 | N,N-Diethyltryptamine                        | 50 - 100 (IM)        | 2 - 4            |
| DPT                 | N,N-<br>Dipropyltryptamine                   | 100 - 250 (oral)     | 2 - 4            |
| DiPT                | N,N-<br>Diisopropyltryptamine                | 25 - 75 (oral)       | 4 - 6            |
| 5-MeO-DMT           | 5-Methoxy-N,N-<br>dimethyltryptamine         | 5 - 20 (smoked)      | < 1              |
| 4-HO-DMT (Psilocin) | 4-Hydroxy-N,N-<br>dimethyltryptamine         | 6 - 20               | 4 - 6            |
| 4-HO-MET            | 4-Hydroxy-N-ethyl-N-<br>methyltryptamine     | 10 - 20              | 4 - 6            |
| 4-HO-MiPT           | 4-Hydroxy-N-methyl-<br>N-isopropyltryptamine | 12 - 20              | 4 - 6            |
| α-ΜΤ                | α-Methyltryptamine                           | 15 - 30              | 12 - 18          |

### **Experimental Protocols: Selected Syntheses**

The following are detailed methodologies for the synthesis of key compounds as described by Alexander Shulgin in PiHKAL and TiHKAL.

## Synthesis of 2C-B (2,5-Dimethoxy-4-bromophenethylamine)

The synthesis of 2C-B from 2,5-dimethoxybenzaldehyde is a multi-step process.

• Preparation of 2,5-Dimethoxy-β-nitrostyrene: A solution of 2,5-dimethoxybenzaldehyde in nitromethane is treated with anhydrous ammonium acetate and heated. The excess



nitromethane is removed under vacuum, and the resulting crude nitrostyrene is purified by grinding under isopropanol and filtering.

- Reduction to 2,5-Dimethoxyphenethylamine (2C-H): The purified nitrostyrene is dissolved in anhydrous tetrahydrofuran (THF) and added to a stirred suspension of lithium aluminum hydride (LAH) in THF under an inert atmosphere. The mixture is refluxed, and after cooling, the excess hydride is destroyed. The inorganic salts are filtered off, and the filtrate is worked up to yield 2C-H as an oil, which is then distilled.
- Bromination to 2C-B: A solution of 2C-H in glacial acetic acid is treated with a solution of
  elemental bromine in glacial acetic acid. The resulting hydrobromide salt is collected and can
  be converted to the free base by dissolving in water, making the solution basic, and
  extracting with a solvent such as methylene chloride. The free base can then be distilled and
  converted to the desired salt, such as the hydrochloride.

## Synthesis of DOM (2,5-Dimethoxy-4-methylamphetamine)

The synthesis of DOM can be achieved from 2,5-dimethoxy-4-methylbenzaldehyde.

- Preparation of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitropropene: A mixture of 2,5-dimethoxy-4-methylbenzaldehyde, nitroethane, and anhydrous ammonium acetate in glacial acetic acid is heated. Upon cooling, the product crystallizes and is collected by filtration.
- Reduction to DOM: The nitropropene derivative is reduced to the corresponding amine using
  a reducing agent such as lithium aluminum hydride (LAH) in an appropriate solvent like
  diethyl ether or tetrahydrofuran (THF). The reaction mixture is typically refluxed, and after
  workup to remove excess reducing agent and inorganic salts, the resulting amine (DOM) is
  extracted and purified, often by distillation and conversion to a salt form for stability and ease
  of handling.

#### Synthesis of DMT (N,N-Dimethyltryptamine)

Shulgin describes several methods for the synthesis of DMT in TiHKAL. One common method starts from indole.



- Formation of Indol-3-ylglyoxyl Chloride: A solution of indole in anhydrous diethyl ether is treated with oxalyl chloride, resulting in the precipitation of indol-3-ylglyoxyl chloride as a yellow solid.
- Amidation to Indol-3-yl N,N-dimethylglyoxylamide: The crude indol-3-ylglyoxyl chloride is added to an excess of aqueous dimethylamine. The resulting amide is then extracted and purified.
- Reduction to DMT: A solution of the indol-3-yl N,N-dimethylglyoxylamide in anhydrous THF is slowly added to a refluxing solution of lithium aluminum hydride (LAH) in THF under an inert atmosphere. After an extended reflux period, the reaction is cooled, and the excess hydride is quenched. Following workup and extraction, the crude DMT is purified, for example, by distillation or conversion to a salt and recrystallization.

#### **Signaling Pathways**

Many of the psychoactive compounds synthesized by Shulgin, particularly the phenethylamines and tryptamines, are known to exert their effects primarily through interaction with serotonin receptors, with the 5-HT2A receptor being a key target.[11][12] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[13]

#### 5-HT2A Receptor Activation and Gq/11 Signaling

The 5-HT2A receptor is primarily coupled to the Gq/11 family of G proteins.[14][15][16] Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). [17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG remains in the cell membrane and, along with the increased intracellular calcium, activates protein kinase C (PKC). These events lead to a wide range of downstream cellular responses.





Click to download full resolution via product page

Caption: Gq/11 protein-coupled signaling pathway activated by a 5-HT2A receptor agonist.

#### **β-Arrestin Signaling Pathway**

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through  $\beta$ -arrestin pathways.[18][19] Upon agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs),  $\beta$ -arrestins are recruited to the receptor. This binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal. However,  $\beta$ -arrestins also act as scaffold proteins, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), thereby initiating a distinct wave of cellular signaling.[20][21][22]





#### Click to download full resolution via product page

Caption: β-Arrestin mediated signaling and receptor regulation following 5-HT2A receptor activation.

#### Conclusion

The early research of Alexander Shulgin laid a crucial foundation for the modern understanding of psychoactive phenethylamines and tryptamines. His systematic approach to synthesis and self-bioassay, documented in his seminal works, provided a wealth of data that continues to be of significant value to researchers in chemistry, pharmacology, and drug development. This guide has provided a technical summary of his methodologies, quantitative findings, and the relevant biological pathways, offering a valuable resource for scientists seeking to build upon his pioneering work. It is important to note that the synthesis and possession of many of these compounds are subject to legal restrictions, and this guide is intended for informational and research purposes only, within the bounds of the law.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Alexander Shulgin Wikipedia [en.wikipedia.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Erowid Online Books: "PIHKAL" The Chemical Story [erowid.org]
- 4. Full text of "Tihkal (The Continuation) Alexander Shulgin" [archive.org]
- 5. shulginresearch.net [shulginresearch.net]
- 6. psychedelicreview.com [psychedelicreview.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Shulgin Rating Scale Wikipedia [en.wikipedia.org]
- 9. psychedelictimes.com [psychedelictimes.com]
- 10. blinkist.com [blinkist.com]
- 11. 5-HT2A receptor Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Gq alpha subunit Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 17. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Diverse Roles of Arrestin Scaffolds in G Protein—Coupled Receptor Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 21. GPCR signaling via β-arrestin-dependent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scaffolding of Mitogen-Activated Protein Kinase Signaling by β-Arrestins [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Early Research and Synthesis of Alexander Shulgin]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b129817#early-research-and-synthesis-by-alexander-shulgin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com